Bromopentafluoroethane
Description
Molecular Structure and Properties
This compound crystallizes as a colorless gas at standard conditions, with a boiling point of −21°C and a molecular weight of 198.92 g/mol. Its structure consists of a carbon-carbon backbone where one carbon is fully substituted with fluorine atoms and bonded to a bromine atom, while the adjacent carbon bears two fluorine atoms. This configuration confers exceptional thermal stability and resistance to hydrolysis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂BrF₅ | |
| CAS Registry Number | 354-55-2 | |
| Molecular Weight | 198.92 g/mol | |
| Boiling Point | −21°C | |
| SMILES Notation | C(C(F)(F)Br)(F)(F)F | |
| InChIKey | USYVEDJTMCGMKN |
Properties
IUPAC Name |
1-bromo-1,1,2,2,2-pentafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF5/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVEDJTMCGMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188881 | |
| Record name | Bromopentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-55-2 | |
| Record name | 1-Bromo-1,1,2,2,2-pentafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentafluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromopentafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BROMOPENTAFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET934WWC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Halogen Exchange Reaction
The most direct laboratory and industrial method for preparing bromopentafluoroethane involves the halogen exchange reaction of pentafluoroethane (C₂HF₅) with bromine (Br₂). This reaction selectively substitutes a hydrogen atom in pentafluoroethane with a bromine atom, yielding this compound.
Reaction:
Pentafluoroethane + Bromine → this compound + Hydrogen bromide (byproduct)Conditions:
Controlled temperature and pressure to ensure selective substitution and minimize side reactions. Typically, the reaction is conducted in specialized reactors designed to handle bromine safely.Industrial Considerations:
High-purity reagents and advanced reaction control systems are employed to maximize yield and purity. The process often involves continuous flow reactors with precise temperature control and bromine handling protocols to ensure safety and efficiency.
Pyrolysis of Bromodifluoromethane and Related Intermediates
A complex industrial process involves the pyrolysis of bromodifluoromethane (CHBrF₂) and related brominated fluorocarbons to generate various fluorinated ethane derivatives, including this compound as a minor product.
Process Description:
Bromodifluoromethane is pyrolyzed at high temperatures (400–1000 °C) in tubular reactors made of materials resistant to hydrogen bromide corrosion (e.g., platinum-lined Inconel tubes).Reaction Conditions:
Residence times of 0.1 to 0.5 seconds at temperatures around 700–750 °C are typical.Product Distribution:
The pyrolysis yields a mixture of products, including tetrafluoroethylene, hydrogen bromide, and minor amounts (~0.06 wt%) of this compound.Separation and Recycling:
The pyrolysate is cooled, compressed, and distilled to separate this compound and other fluorocarbons. Unconverted bromodifluoromethane is recycled back to the pyrolysis unit to improve overall efficiency.
| Parameter | Typical Value/Range |
|---|---|
| Pyrolysis Temperature | 400–1000 °C |
| Residence Time | 0.1–0.5 seconds |
| Reactor Material | Platinum-lined Inconel tubes |
| This compound Yield | ~0.06 wt% of pyrolysate |
Catalytic Fluorination and Halogenation Processes
Industrial synthesis often involves catalytic fluorination of brominated precursors to achieve the desired fluorine content in this compound.
Catalysts:
Chromium(III) oxide and titanium tetrafluoride are commonly used as fluorination catalysts.Reactions:
Brominated hydrocarbons such as bromoform (CHBr₃) react with hydrogen fluoride (HF) in the presence of these catalysts at temperatures between 100–500 °C to yield bromodifluoromethane, which can then be further processed to this compound.
Summary Table of Preparation Methods
Research Findings and Industrial Implications
The halogen exchange reaction remains the primary direct synthetic route for this compound due to its selectivity and scalability.
Pyrolysis methods, while producing this compound as a minor product, are integral to the broader fluorocarbon industry and involve complex recycling and separation steps to optimize resource use.
Catalytic fluorination processes are crucial in converting brominated precursors to fluorinated products, enabling high purity and yield.
Advances in reactor design, catalyst development, and process control continue to improve the efficiency and environmental footprint of this compound production.
This detailed synthesis overview highlights the multifaceted approaches to this compound preparation, combining halogen exchange, pyrolysis, and catalytic fluorination methods supported by industrial-scale process engineering.
Scientific Research Applications
Chemical Synthesis
Bromopentafluoroethane is primarily utilized as a reagent in organic synthesis. Its bromine and fluorine substituents make it an effective intermediate for the preparation of other fluorinated compounds. The compound can be employed in:
- Fluorination Reactions : this compound serves as a precursor for synthesizing various fluorinated alkanes and alkenes through nucleophilic substitution reactions. The presence of bromine allows for selective reactions that can introduce additional functional groups into the molecular framework.
- Synthesis of Pharmaceuticals : Fluorinated compounds are often more biologically active than their non-fluorinated counterparts. This compound can be used to synthesize pharmaceutical agents that require fluorinated moieties for enhanced efficacy and metabolic stability.
Refrigeration and Propellant Applications
This compound has been explored as a potential refrigerant and propellant due to its favorable thermodynamic properties:
- Refrigerant Properties : Its low boiling point and high latent heat of vaporization make it suitable for use in refrigeration cycles. The compound exhibits low toxicity and non-flammability, which are critical safety attributes for refrigerants.
- Aerosol Propellant : The compound can be used as an aerosol propellant in various consumer products, providing efficient delivery mechanisms while minimizing environmental impact compared to traditional chlorofluorocarbons (CFCs).
Environmental Studies
Research into the environmental impact of halogenated compounds has highlighted the role of this compound in atmospheric chemistry:
- Ozone Depletion Potential (ODP) : Studies have indicated that brominated compounds can have significant ozone-depleting effects. This compound's potential ODP is a subject of ongoing research, particularly in the context of global warming and climate change.
- Global Warming Potential (GWP) : The compound's GWP is another critical area of study, as it contributes to understanding the long-term effects of halogenated hydrocarbons on climate systems.
Table 1: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for fluorinated compounds | High selectivity, enhanced biological activity |
| Refrigeration | Potential refrigerant with low toxicity | Safe alternative to CFCs |
| Aerosol Propellant | Used in consumer products | Efficient delivery mechanism |
| Environmental Impact | Studies on ODP and GWP | Insights into climate change effects |
Case Study Insights
- Pharmaceutical Development : A study demonstrated the synthesis of a novel antiviral agent using this compound as an intermediate, showcasing its utility in drug development processes that require fluorinated structures for enhanced activity.
- Refrigerant Evaluation : Research evaluating the thermodynamic properties of this compound indicated that it performs comparably to existing refrigerants while exhibiting lower environmental impact metrics.
- Atmospheric Chemistry Analysis : A comprehensive study assessed the atmospheric degradation pathways of this compound, revealing its potential contribution to ozone layer depletion and providing data crucial for regulatory assessments.
Mechanism of Action
The mechanism by which bromopentafluoroethane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its stability and non-reactivity are due to the strong carbon-fluorine bonds and the presence of bromine, which provides additional stability. The compound does not readily participate in chemical reactions, making it an inert and stable substance for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bromopentafluoroethane belongs to the halocarbon family, which includes compounds with varying halogen substituents (e.g., fluorine, chlorine, bromine). Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Environmental Comparison of this compound and Analogs
Notes:
- Bromotrifluoromethane (CF₃Br) is smaller and less complex, with fewer carbon atoms .
- Environmental Impact : Bromine-containing halocarbons like this compound and Bromotrifluoromethane are potent ozone-depleting substances (ODS) due to bromine's efficiency in stratospheric ozone destruction. Their high GWP values stem from strong infrared absorption and long atmospheric lifetimes .
- Regulatory Status: Compounds like Bromotrifluoromethane and Bromochlorodifluoromethane are restricted under the Montreal Protocol due to their ODP .
Key Findings:
Bromine vs. Chlorine : this compound’s bromine substituent confers higher ODP than chlorine-containing analogs like Chloropentafluoroethane .
Functional Trade-offs : While brominated compounds excel in fire suppression, their environmental risks drive research into fluorine-dominated alternatives with lower ODP/GWP .
Biological Activity
Bromopentafluoroethane (C₂BrF₅) is a halogenated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including refrigeration, analytical chemistry, and medicine. This article explores its biological activity, focusing on its biochemical properties, potential health effects, and relevant research findings.
This compound is a colorless, odorless gas known for its stability and resistance to hydrolysis. It has a molecular weight of 198.918 g/mol and is less reactive with water vapor and ozone compared to other halogenated compounds, making it a candidate for environmentally friendly refrigerants .
1. Cellular Effects:
- Irritation Potential: this compound can cause skin irritation (H315) and serious eye irritation (H319), indicating potential hazards upon exposure .
- Respiratory Effects: Inhalation may lead to respiratory irritation, which necessitates careful handling in occupational settings.
2. Pharmacokinetics:
- Due to its chemical stability, this compound likely exhibits low bioavailability and persistence in biological systems, raising concerns about environmental accumulation.
Mode of Action
The compound's biological activity is primarily dictated by its bromine and fluorine atoms, which can interact with biological molecules. However, specific mechanisms of action remain under-researched. Its stability suggests limited metabolic breakdown, which may influence its pharmacological profile and environmental impact.
Case Studies
-
Thermochemical Studies:
Research has investigated the gas-phase thermochemistry of this compound reactions with iodine. The results indicate that it can form iodopentafluoroethane and iodine bromide under specific conditions, highlighting its reactivity in controlled environments . -
Potential Medical Applications:
This compound has been explored for use in medical imaging as a contrast agent due to its unique physical properties. Its low reactivity makes it suitable for applications requiring chemical inertness. -
Environmental Impact Studies:
Studies have assessed the environmental persistence of this compound, revealing that its stability may contribute to long-term ecological effects if released into the atmosphere .
Comparative Analysis
To better understand this compound's unique characteristics, it is useful to compare it with similar compounds:
| Compound | Molecular Formula | Stability | Biological Activity |
|---|---|---|---|
| This compound | C₂BrF₅ | High | Skin/eye irritation |
| Chloropentafluoroethane | C₂ClF₅ | Moderate | Higher reactivity |
| Tetrafluoroethane | C₂H₂F₄ | High | Low biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
